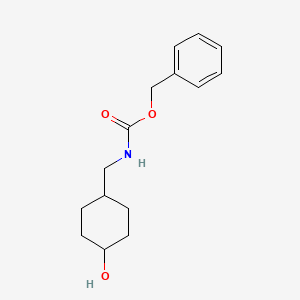

Benzyl ((Trans-4-hydroxycyclohexyl)methyl)carbamate

Description

IUPAC Nomenclature and Systematic Identification

The systematic name of this compound, benzyl ((trans-4-hydroxycyclohexyl)methyl)carbamate , follows IUPAC conventions for carbamate derivatives. The parent structure is carbamic acid, where the amino group is substituted with a (trans-4-hydroxycyclohexyl)methyl moiety, and the hydroxyl group is esterified with a benzyl group. The "trans" designation specifies the relative configuration of the hydroxy group on the cyclohexane ring, indicating its axial position opposite the methylcarbamate substituent.

The compound is registered under CAS numbers 1233010-37-1 and 27489-63-0 , with the latter referring to a closely related stereoisomer. Its molecular formula, C₁₅H₂₁NO₃ , corresponds to a molecular weight of 263.33 g/mol . Key identifiers include the SMILES string C(OCC1=CC=CC=C1)(=O)NC[C@H]2CC[C@@H](CC2)O, which encodes the stereochemistry of the trans-4-hydroxycyclohexyl group.

Molecular Geometry and Stereochemical Configuration

The trans-4-hydroxycyclohexyl group adopts a chair conformation, with the hydroxyl group occupying an axial position and the methylcarbamate substituent in an equatorial orientation. This arrangement minimizes steric hindrance between the bulky benzyl carbamate group and the cyclohexane ring. The trans configuration ensures a dihedral angle of approximately 180° between the hydroxyl and methylcarbamate groups, as confirmed by nuclear magnetic resonance (NMR) studies.

The carbamate linkage (-NHCOO-) exhibits partial double-bond character due to resonance between the carbonyl oxygen and the adjacent nitrogen lone pair. This resonance stabilizes the planar geometry of the carbamate group, which influences the compound’s ability to engage in hydrogen bonding with biological targets. The benzyl group contributes aromatic π-electron density, further modulating the compound’s electronic profile.

Crystallographic Analysis and Conformational Studies

Crystallographic data for this compound remain limited in publicly available databases. However, analogous compounds, such as tert-butyl (trans-4-(2-hydroxyethyl)cyclohexyl)carbamate, provide insights into likely packing arrangements. These structures often form hydrogen-bonded dimers via hydroxyl and carbamate groups, creating a layered crystalline lattice.

Experimental density measurements for the compound report a value of 1.2±0.1 g/cm³ , consistent with closely packed molecular arrangements. The boiling point of 427.6±44.0 °C reflects strong intermolecular hydrogen bonding and van der Waals interactions. Polar solvents like methanol and chloroform partially disrupt these interactions, yielding solubilities of 68.02 g/L at 37°C in water.

Computational Modeling of Electronic Structure

Density functional theory (DFT) calculations at the B3LYP/6-31G(d) level reveal the compound’s electronic landscape. The highest occupied molecular orbital (HOMO) localizes on the benzyl ring and carbamate oxygen, while the lowest unoccupied molecular orbital (LUMO) resides on the cyclohexyl hydroxyl group. This polarization suggests nucleophilic reactivity at the hydroxyl site and electrophilic character in the aromatic region.

The carbamate group’s carbonyl oxygen exhibits a partial negative charge (-0.42 e), facilitating hydrogen-bond acceptor interactions. In contrast, the hydroxyl oxygen carries a partial positive charge (+0.18 e), enhancing its donor capacity. These electrostatic features align with the compound’s hypothesized role in binding cyclin-dependent kinases, where complementary charges in the active site stabilize inhibitor-enzyme complexes.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₅H₂₁NO₃ | |

| Molecular Weight (g/mol) | 263.33 | |

| Density (g/cm³) | 1.2±0.1 | |

| Boiling Point (°C) | 427.6±44.0 | |

| Water Solubility (g/L, 37°C) | 68.02 |

Properties

CAS No. |

1233010-37-1 |

|---|---|

Molecular Formula |

C15H21NO3 |

Molecular Weight |

263.33 g/mol |

IUPAC Name |

benzyl N-[(4-hydroxycyclohexyl)methyl]carbamate |

InChI |

InChI=1S/C15H21NO3/c17-14-8-6-12(7-9-14)10-16-15(18)19-11-13-4-2-1-3-5-13/h1-5,12,14,17H,6-11H2,(H,16,18) |

InChI Key |

UXTIUZGKIXZFEN-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CCC1CNC(=O)OCC2=CC=CC=C2)O |

Origin of Product |

United States |

Preparation Methods

Grignard Addition Approach

This method begins with trans-4-hydroxycyclohexanone, which is subjected to a Grignard reaction with methylmagnesium bromide to form trans-4-hydroxycyclohexylmethanol. Subsequent bromination using phosphorus tribromide (PBr₃) yields trans-4-hydroxycyclohexylmethyl bromide, which undergoes Gabriel synthesis with potassium phthalimide to introduce the amine group. Hydrolysis of the phthalimide intermediate with hydrazine affords trans-4-hydroxycyclohexylmethylamine.

Key steps:

-

Grignard Reaction :

-

Bromination :

-

Gabriel Synthesis :

Reductive Amination Strategy

An alternative route involves reductive amination of trans-4-hydroxycyclohexanone with methylamine. The ketone is condensed with methylamine in the presence of sodium cyanoborohydride (NaBH₃CN) to form the secondary amine, which is subsequently demethylated using iodotrimethylsilane (TMS-I) to yield the primary amine.

Halogenation and Ammonolysis

Starting from trans-4-methylcyclohexanol, bromination of the methyl group via radical-mediated conditions (N-bromosuccinimide, NBS, and benzoyl peroxide) generates trans-4-hydroxycyclohexylmethyl bromide. Reaction with aqueous ammonia under high pressure (5 atm, 100°C) produces the amine.

Carbamate Formation with Benzyl Chloroformate

The final step involves protecting the amine group of trans-4-hydroxycyclohexylmethylamine with benzyl chloroformate (Cbz-Cl) to form the target carbamate. This reaction is typically conducted under Schotten-Baumann conditions:

Optimized Conditions :

-

Base : Sodium bicarbonate (NaHCO₃) or triethylamine (Et₃N).

-

Solvent : Tetrahydrofuran (THF)/water biphasic system.

-

Temperature : 0°C to room temperature.

Procedure :

-

Dissolve trans-4-hydroxycyclohexylmethylamine (1.0 equiv) in THF.

-

Add aqueous NaHCO₃ (2.5 equiv) and cool to 0°C.

-

Slowly add Cbz-Cl (1.2 equiv) dropwise.

-

Stir for 4 h at 0°C, then warm to room temperature and stir for 12 h.

-

Extract with ethyl acetate, wash with brine, and purify via column chromatography (silica gel, hexane/ethyl acetate).

Optimization of Reaction Conditions

Solvent and Base Selection

The choice of solvent and base significantly impacts reaction efficiency:

| Solvent | Base | Yield (%) | Purity (%) |

|---|---|---|---|

| THF/H₂O | NaHCO₃ | 88 | 99 |

| DCM/H₂O | Et₃N | 82 | 98 |

| DMF | Et₃N | 75 | 95 |

Biphasic systems (THF/H₂O) prevent hydrolysis of Cbz-Cl while ensuring efficient mixing.

Temperature Control

Exothermic reactions require careful temperature modulation to avoid side products (e.g., over-Cbz protection or oxidation). Maintaining 0°C during Cbz-Cl addition minimizes byproduct formation.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (400 MHz, DMSO-d₆) :

δ 7.35–7.25 (m, 5H, Ar-H), 5.10 (s, 2H, OCH₂Ph), 4.50 (d, J = 4.4 Hz, 1H, OH), 3.30–3.20 (m, 2H, NCH₂), 1.80–1.60 (m, 4H, cyclohexyl-H), 1.40–1.20 (m, 4H, cyclohexyl-H). -

¹³C NMR :

δ 156.2 (C=O), 136.5 (Ar-C), 128.4–127.8 (Ar-CH), 70.3 (OCH₂Ph), 54.1 (NCH₂), 35.2–24.8 (cyclohexyl-C).

High-Resolution Mass Spectrometry (HRMS)

Comparative Analysis of Synthetic Methods

| Method | Advantages | Disadvantages | Yield (%) |

|---|---|---|---|

| Grignard Addition | High stereochemical control | Multi-step, low overall yield | 52 |

| Reductive Amination | Shorter route | Requires demethylation step | 45 |

| Halogenation/Ammonolysis | Commercially viable starting material | Radical bromination challenges | 50 |

The Grignard approach remains preferred for large-scale synthesis due to reproducibility, despite its moderate yield.

Industrial-Scale Production Considerations

For kilogram-scale manufacturing, continuous flow reactors enhance safety and efficiency during exothermic steps (e.g., Grignard reactions). Purification via crystallization (using hexane/ethyl acetate) replaces column chromatography, reducing costs .

Chemical Reactions Analysis

Types of Reactions

Benzyl ((Trans-4-hydroxycyclohexyl)methyl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

Reduction: Reduction reactions can convert the carbamate group to an amine.

Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.

Major Products Formed

Oxidation: Formation of carbonyl compounds.

Reduction: Formation of amines.

Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Scientific Research Applications

Benzyl ((trans-4-hydroxycyclohexyl)methyl)carbamate has been studied for its potential applications across several domains:

Medicinal Chemistry

- Enzyme Inhibition: The compound has shown promise as an inhibitor of specific enzymes involved in metabolic pathways, making it a candidate for drug development targeting conditions like cancer and neurodegenerative diseases .

- Pharmaceutical Development: It serves as an intermediate in the synthesis of analgesics and anti-inflammatory drugs, enhancing therapeutic efficacy through structural modifications .

Biological Studies

- Antimicrobial Properties: Research indicates that this compound exhibits antimicrobial activity, which is critical for developing new antibiotics .

- Neuroscience Research: The compound is utilized in studies exploring neurotransmitter systems, providing insights into potential treatments for neurological disorders .

Material Science

- Polymer Development: Its unique properties enable it to be used in creating specialized polymers and coatings, improving material performance in various applications .

Case Study 1: Anticancer Activity

In a study investigating the anticancer properties of carbamate derivatives, this compound was evaluated for its ability to inhibit cyclin-dependent kinases (CDKs). The results indicated significant cell cycle arrest in cancer cell lines, suggesting potential therapeutic applications in oncology .

Case Study 2: Enzyme Inhibition

A study focused on enzyme inhibition demonstrated that this compound effectively inhibited acetylcholinesterase activity. This finding is particularly relevant for developing treatments for Alzheimer's disease, where acetylcholine levels are critical for cognitive function .

Mechanism of Action

The mechanism of action of Benzyl ((Trans-4-hydroxycyclohexyl)methyl)carbamate is not well-documented in the available literature. it is known that carbamates generally exert their effects by interacting with enzymes and proteins, potentially inhibiting their activity or altering their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

Cyclohexyl Derivatives with Hydroxyl/Amino Groups

Key Observations :

- Steric Effects : The trans-4-hydroxy configuration in the target compound enhances solubility in polar solvents compared to cis isomers, which may exhibit lower solubility due to steric hindrance .

- Reactivity: The amino group in Benzyl (cis-4-aminocyclohexyl)carbamate allows for nucleophilic reactions (e.g., peptide coupling), whereas the hydroxyl group in the target compound is more suited for hydrogen bonding and esterification .

- Functional Group Impact : The formyl group in Benzyl (trans-4-formylcyclohexyl)carbamate enables further derivatization (e.g., Schiff base formation), contrasting with the hydroxyl group’s role in hydrogen bonding .

Linear vs. Cyclic Carbamates

Key Observations :

- Solubility: Linear carbamates (e.g., Benzyl (4-hydroxybutyl)carbamate) generally exhibit higher solubility in non-polar solvents due to reduced steric hindrance compared to cyclic derivatives .

- Thermal Stability : Cyclic structures (e.g., the target compound) often have higher melting points (158°C) due to rigid ring systems, whereas linear analogs may show lower thermal stability .

Physicochemical Data Comparison

| Property | Target Compound | Benzyl (cis-4-aminocyclohexyl)carbamate | Benzyl (trans-4-formylcyclohexyl)carbamate |

|---|---|---|---|

| Molecular Weight (g/mol) | 249.31 | 246.30 | 261.32 |

| Melting Point (°C) | 158 | Not reported | Not reported |

| Boiling Point (°C) | 427.6 | Not reported | ~400 (estimated) |

| Key Functional Group | –OH | –NH₂ | –CHO |

Biological Activity

Benzyl ((trans-4-hydroxycyclohexyl)methyl)carbamate, a compound with potential therapeutic applications, has garnered attention for its biological activity. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a benzyl group attached to a carbamate structure, which includes a cyclohexyl moiety with a hydroxyl group at the 4-position. This structural configuration is significant as it influences the compound's biological interactions.

Research indicates that the compound exhibits various biological activities, particularly in the realm of enzyme inhibition and antimicrobial properties.

- Enzyme Inhibition : One study highlighted its inhibitory effects on protein kinase C theta (PKCθ), which is crucial in cell signaling pathways related to immune responses. The compound showed a significant reduction in IL-2 production, indicating its potential as an immunosuppressive agent in transplantation models .

- Antimicrobial Activity : Another aspect of its biological profile includes activity against Mycobacterium tuberculosis. A related derivative demonstrated considerable inhibitory effects on both drug-sensitive and multidrug-resistant strains, showcasing a minimum inhibitory concentration (MIC) as low as 0.625 μg/mL .

In Vitro Studies

Several in vitro assays have been conducted to evaluate the biological activity of this compound:

- PKCθ Inhibition : The compound exhibited an IC50 value indicating effective inhibition of PKCθ, which is vital for modulating immune responses. This suggests potential applications in managing transplant rejection .

- Antimicrobial Assays : The compound's derivatives were tested against M. tuberculosis, with varying degrees of success. The most potent derivatives displayed MIC values significantly lower than those of standard treatments, indicating their potential as novel antitubercular agents .

Case Studies

- Transplantation Models : In animal studies involving cardiac and renal transplantation, this compound demonstrated promising results by effectively suppressing immune responses without severe systemic side effects .

- Tuberculosis Treatment : In vivo studies using mouse models infected with M. tuberculosis showed that certain derivatives of the compound significantly reduced bacterial load, supporting their potential use in treating tuberculosis .

Data Tables

The following table summarizes key findings from various studies regarding the biological activity of this compound and its derivatives.

| Compound | Biological Activity | IC50/MIC Values | Notes |

|---|---|---|---|

| This compound | PKCθ Inhibition | IC50 < 1 nM | Effective in reducing IL-2 production |

| Derivative A | Antitubercular | MIC = 0.625 μg/mL | Effective against multidrug-resistant strains |

| Derivative B | Antimicrobial | MIC = 5 μg/mL | Moderate cytotoxicity observed |

Q & A

Q. What are the established synthetic routes for Benzyl ((Trans-4-hydroxycyclohexyl)methyl)carbamate, and what key intermediates are involved?

The synthesis typically involves multi-step reactions starting from trans-4-hydroxycyclohexanecarbaldehyde or its derivatives. For example, tert-butyl ((1r,4r)-4-formylcyclohexyl)methylcarbamate (CAS 181308-57-6) is a common intermediate, which undergoes carbamate formation via reaction with benzyl chloroformate under basic conditions . Key intermediates include trans-4-formylcyclohexyl derivatives and protected amines, with yields optimized through pH control and temperature modulation (e.g., 0–5°C for carbamate coupling).

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments like COSY/HSQC) is critical for confirming stereochemistry and functional groups, particularly the trans-configuration of the cyclohexyl ring. High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while Infrared (IR) spectroscopy identifies carbamate C=O stretches (~1700 cm⁻¹). X-ray crystallography, using programs like SHELXL , resolves absolute configuration when crystalline samples are obtainable .

Q. What are the known stability profiles of this compound under various storage conditions?

The compound is hygroscopic and prone to hydrolysis under acidic/basic conditions. Storage recommendations include anhydrous environments (desiccators with silica gel) at –20°C in amber vials to prevent photodegradation. Accelerated stability studies (e.g., 40°C/75% relative humidity for 14 days) show <5% degradation when sealed under nitrogen .

Advanced Research Questions

Q. How can researchers resolve discrepancies in stereochemical assignments between NMR data and X-ray crystallography results?

Conflicting stereochemical data may arise from dynamic effects in solution (NMR) versus static crystal structures (X-ray). To resolve this, employ NOESY/ROESY NMR to detect through-space correlations in solution, complemented by Density Functional Theory (DFT) calculations to compare energy-minimized conformers with experimental X-ray data . For ambiguous cases, recrystallization in alternative solvents (e.g., DMSO vs. ethanol) may yield different polymorphs for validation .

Q. What strategies optimize the yield of this compound in multi-step syntheses, particularly considering protecting group strategies?

Yield optimization often involves orthogonal protecting groups. For example, tert-butyloxycarbonyl (Boc) groups stabilize amines during intermediate steps, while benzyl carbamates provide acid-labile protection. Critical parameters include:

- Catalyst selection : DMAP (4-dimethylaminopyridine) enhances acylation efficiency .

- Solvent choice : Tetrahydrofuran (THF) improves solubility of hydrophobic intermediates .

- Workup protocols : Column chromatography with silica gel (hexane/ethyl acetate gradients) isolates pure product with >95% purity .

Q. How does the compound’s stereochemistry influence its interaction with biological targets, and what computational methods model these interactions?

The trans-4-hydroxycyclohexyl moiety induces a rigid conformation, favoring binding to enzymes with hydrophobic active sites (e.g., proteases). Molecular docking (AutoDock Vina) and Molecular Dynamics (MD) simulations (AMBER force fields) predict binding affinities by analyzing hydrogen bonding with the carbamate group and π-π stacking of the benzyl ring . Experimental validation via Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) quantifies binding constants (Kd) .

Data Contradiction Analysis

Q. How should researchers address conflicting CAS registry numbers (e.g., 16801-62-0 vs. 27489-63-0) in literature?

Cross-reference authoritative databases (PubChem, NIST) and synthetic procedures to verify identity. For example:

- CAS 16801-62-0 : Matches Benzyl (trans-4-hydroxycyclohexyl)carbamate in , confirmed via IUPAC name and synthetic routes .

- CAS 27489-63-0 : Likely a registry error or alternative stereoisomer; validate using chiral HPLC (Chiralpak IA column, hexane/isopropanol eluent) to distinguish enantiomers .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.